molecular formula C20H18O5 B1240178 Glepidotin A CAS No. 42193-83-9

Glepidotin A

Cat. No.: B1240178
CAS No.: 42193-83-9
M. Wt: 338.4 g/mol
InChI Key: WCSHKPNHOSDFGK-UHFFFAOYSA-N
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Description

Glepidotin A (C₂₀H₁₈O₅; molecular weight: 340.13 g/mol) is a flavonoid derivative isolated from Glycyrrhiza species, particularly noted in licorice (甘草) . It exhibits a chromone backbone with a 5-methylbut-2-enyl substituent, distinguishing it from other flavonoids in the same plant .

Properties

CAS No.

42193-83-9

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one

InChI

InChI=1S/C20H18O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,21-22,24H,9H2,1-2H3

InChI Key

WCSHKPNHOSDFGK-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=CC=C3)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=CC=C3)O)C

Synonyms

glepidotin A

Origin of Product

United States

Comparison with Similar Compounds

Glepidotin A vs. Glepidotin B

Property This compound Glepidotin B
Molecular Formula C₂₀H₁₈O₅ C₂₀H₂₀O₅
Molecular Weight 340.13 g/mol 340.37 g/mol
Structure Chromone with 5-methylbut-2-enyl Dihydroflavonol with prenyl group
Bioactivity NLRP3 inhibition (−8.9 kcal/mol) Protein Tyrosine Phosphatase 1B (PTP1B) inhibition
Oral Bioavailability (OB) 44.72% 64.46%
Key Targets NLRP3, colorectal cancer pathways PTP1B, flavonol biosynthesis

Key Differences :

  • Structural: Glepidotin B has a dihydroflavonol core with a prenyl group, whereas this compound is a chromone derivative .
  • Functional: this compound shows stronger binding to NLRP3, while Glepidotin B is linked to glucose metabolism via PTP1B inhibition and flavonol regulation .

This compound vs. Lupiwighteone

Property This compound Lupiwighteone
Molecular Formula C₂₀H₁₈O₅ C₂₀H₁₈O₅
Source Glycyrrhiza uralensis Glycyrrhiza spp.
Mass Spectral Fragments 281.04489, 253.04977 251.03460, 239.03440
Bioactivity NLRP3 inhibition Antioxidant, anti-inflammatory

Key Differences :

  • Structural : Both share the same molecular formula but differ in substitution patterns. This compound’s fragments suggest a unique methylbutenyl side chain, while Lupiwighteone has distinct hydroxylation .
  • Functional : this compound is prioritized for immune modulation, whereas Lupiwighteone is studied for oxidative stress mitigation .

This compound vs. Glepidotin C

Property This compound Glepidotin C
Class Flavonoid (chromone) Bibenzyl
Source Glycyrrhiza uralensis Glycyrrhiza lepidota
Bioactivity NLRP3 inhibition, anticancer Antimicrobial (minor activity)

Key Differences :

  • Structural : Glepidotin C is a bibenzyl compound, lacking the chromone core of this compound .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics

  • This compound : Moderate oral bioavailability (44.72%) due to its chromone structure, which may limit intestinal absorption .
  • Glepidotin B: Higher bioavailability (64.46%), attributed to its dihydroflavonol structure enhancing solubility .

Pharmacodynamics

  • NLRP3 Inhibition : this compound binds to the NACHT domain of NLRP3 via hydrogen bonds (SER497, GLN495) and hydrophobic interactions (VAL224, LEU499), stabilizing the inflammasome complex .
  • SARS-CoV-2 Target Binding : this compound shows moderate activity (−8.23 kcal/mol), outperforming Chlorogenic acid (−6.09 kcal/mol) but less potent than Fisetin (−8.46 kcal/mol) .

Q & A

Q. How to address variability in this compound’s pharmacokinetic data between preclinical species and humans?

  • Methodological Answer : Apply allometric scaling to extrapolate PK parameters (e.g., clearance, volume of distribution) from rodents to humans. Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in enzyme expression and protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glepidotin A
Reactant of Route 2
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Glepidotin A

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